(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with ethoxy and methoxy substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions (around 80-100°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of continuous flow reactors for better control of reaction conditions
- Purification techniques such as recrystallization or chromatography
- Quality control measures to ensure consistency and safety
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the thioxo group to a thiol using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution reactions at the benzylidene or phenyl rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol
Substitution: Halogenated reagents, base catalysts, organic solvents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiazolidinones
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe to study biological pathways and interactions
Medicine: Potential therapeutic agent for antimicrobial, anti-inflammatory, and anticancer treatments
Industry: Use in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-ethoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C21H21NO4S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21NO4S2/c1-4-25-16-9-7-6-8-15(16)22-20(23)19(28-21(22)27)13-14-10-11-17(26-5-2)18(12-14)24-3/h6-13H,4-5H2,1-3H3/b19-13- |
InChI Key |
KKMSXRXQCOSGIR-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OCC)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.